molecular formula C22H13BrClN3O5 B2371495 3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-80-8

3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No. B2371495
CAS RN: 887898-80-8
M. Wt: 514.72
InChI Key: FYVLPTWGNNPYFU-UHFFFAOYSA-N
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Description

3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as BBR 3464, is a synthetic compound with potential anticancer properties. It belongs to the class of benzofuran carboxamides and has been extensively studied for its mechanism of action and biochemical effects.

Scientific Research Applications

Synthesis and Characterization

A series of new benzofuran carboxamide derivatives, including compounds similar to 3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, have been synthesized. These compounds are evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. They are characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting the diverse biological potential of benzofuran derivatives (Lavanya, Sribalan, & Padmini, 2017).

Biological Evaluation

  • Antimicrobial Activity : The biologically important benzofuran aryl ureas and carbamates, with structures related to the compound of interest, have been synthesized and screened for antimicrobial activities. These compounds show promise in developing new antimicrobial agents (Kumari et al., 2019).
  • Antituberculosis Study : Benzofuran compounds, including those similar to 3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, have been synthesized and evaluated for their antituberculosis activity. This research indicates the potential use of benzofuran derivatives in treating tuberculosis (Thorat et al., 2016).

Chemical Reactions and Transformations

Research involving reactions of brominated benzofuran derivatives has explored various chemical transformations, leading to the development of novel compounds with potential biological activities. These studies provide insights into the reactivity and applications of benzofuran derivatives in synthesizing biologically active molecules (Kammel et al., 2015).

Material Science Applications

Benzofuran derivatives, including those related to 3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, have been utilized in material science. For example, the fabrication of redox-active and electrochromic poly(amide-amine) films through the electrochemical oxidative coupling of arylamino groups demonstrates the potential of these compounds in developing advanced materials (Hsiao & Wang, 2016).

properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClN3O5/c23-12-5-10-17(24)16(11-12)21(28)26-19-15-3-1-2-4-18(15)32-20(19)22(29)25-13-6-8-14(9-7-13)27(30)31/h1-11H,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVLPTWGNNPYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

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